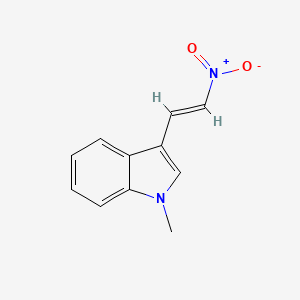

(E)-1-Methyl-3-(2-nitrovinyl)-1H-indole

CAS No.:

Cat. No.: VC14922335

Molecular Formula: C11H10N2O2

Molecular Weight: 202.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H10N2O2 |

|---|---|

| Molecular Weight | 202.21 g/mol |

| IUPAC Name | 1-methyl-3-[(E)-2-nitroethenyl]indole |

| Standard InChI | InChI=1S/C11H10N2O2/c1-12-8-9(6-7-13(14)15)10-4-2-3-5-11(10)12/h2-8H,1H3/b7-6+ |

| Standard InChI Key | RZJUMQWTXIXIMY-VOTSOKGWSA-N |

| Isomeric SMILES | CN1C=C(C2=CC=CC=C21)/C=C/[N+](=O)[O-] |

| Canonical SMILES | CN1C=C(C2=CC=CC=C21)C=C[N+](=O)[O-] |

Introduction

Structural and Chemical Identity

Molecular Structure

The compound’s IUPAC name is (E)-1-Methyl-3-(2-nitrovinyl)-1H-indole, with the molecular formula C₁₁H₁₀N₂O₂ and a molecular weight of 202.21 g/mol . The indole core features a bicyclic structure comprising a benzene ring fused to a pyrrole ring. The nitrovinyl group (–CH=CH–NO₂) at C3 adopts an E-geometry, confirmed by NMR coupling constants (e.g., J = 8.0 Hz for vinyl protons in ).

Table 1: Key Physical Properties

| Property | Value | Source |

|---|---|---|

| Density | 1.301 g/cm³ | |

| Boiling Point | 401.7°C at 760 mmHg | |

| Flash Point | 196.8°C | |

| Melting Point | 165–167°C (for related analogs) | |

| Vapor Pressure | 2.68 × 10⁻⁶ mmHg at 25°C |

Synthesis and Optimization

Conventional Synthesis Routes

(E)-1-Methyl-3-(2-nitrovinyl)-1H-indole is typically synthesized via condensation reactions between 1-methylindole-3-carbaldehyde and nitromethane derivatives. Key methods include:

Nitrovinylation of Indoles

A microwave-assisted approach in n-butanol at 200°C yields the compound in moderate-to-high yields (79–97%) . For example, Mahboobi et al. (1994) achieved 97% yield using optimized nitroethylene precursors .

Green Chemistry Approaches

Wang et al. (2018) developed a catalyst-free, one-pot domino reaction in EtOH/H₂O (1:1), achieving 94% yield under ambient conditions . This method avoids toxic solvents and column chromatography, aligning with green chemistry principles.

Table 2: Comparative Synthesis Methods

| Method | Conditions | Yield | Source |

|---|---|---|---|

| Microwave-assisted | n-Butanol, 200°C, 1 h | 79–97% | |

| Domino reaction | EtOH/H₂O, room temperature | 94% | |

| Condensation | Acetic acid, reflux | 86% |

Reactivity and Applications

Role in Spirooxindole Synthesis

The compound serves as a dipolarophile in 1,3-dipolar cycloadditions with isatins and amino acids, forming pyrrolidine-fused spirooxindoles . These products exhibit potential anticancer and antimicrobial activities due to their sp³-rich architectures.

β-Carboline Formation

Under microwave irradiation, (E)-1-Methyl-3-(2-nitrovinyl)-1H-indole undergoes electrocyclic ring closure to yield β-carboline N-oxides (e.g., 11aa) and reduced β-carbolines (e.g., 12aa) . These heterocycles are pharmacologically relevant, targeting proteasomes and apoptosis pathways.

Scheme 1: Proposed Reaction Mechanism for Spirooxindole Formation

-

Enamine Formation: Chiral amino acids activate isatins via enamine intermediates.

-

Decarboxylation: Loss of CO₂ generates a carbanion.

-

Cycloaddition: 1,3-Dipolar addition to the nitrovinyl group forms the spirooxindole core.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (DMSO-d₆): Signals at δ 9.95 (s, NH), 7.75 (d, J = 8.0 Hz, indole H4), and 6.45 (d, J = 12.0 Hz, vinyl H) .

-

¹³C NMR: Peaks at δ 172.1 (C=O), 145.2 (NO₂), and 120–135 ppm (aromatic carbons) .

Infrared (IR) Spectroscopy

Strong absorptions at 1620 cm⁻¹ (C=O), 1547 cm⁻¹ (NO₂ asymmetric stretch), and 745 cm⁻¹ (C–H out-of-plane bending) .

Future Directions

Research should focus on:

-

Catalytic Asymmetric Synthesis: Developing enantioselective routes to spirooxindoles.

-

Biological Screening: Evaluating the compound’s efficacy against drug-resistant pathogens.

-

Scalable Green Methods: Optimizing solvent-free or biorenewable reaction media.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume